molecular formula C20H19BrN4O2 B10956951 3-[(4-bromophenoxy)methyl]-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

3-[(4-bromophenoxy)methyl]-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

Cat. No.: B10956951
M. Wt: 427.3 g/mol
InChI Key: RENDXFNPJXEXGT-SSDVNMTOSA-N
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Description

3-[(4-BROMOPHENOXY)METHYL]-N’-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a bromophenoxy group, a pyrazole ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENOXY)METHYL]-N’-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.

    Condensation with Benzohydrazide: The intermediate is then reacted with benzohydrazide under suitable conditions to form the hydrazone linkage.

    Introduction of the Pyrazole Ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOPHENOXY)METHYL]-N’-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(4-BROMOPHENOXY)METHYL]-N’-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structure and functional groups.

    Materials Science: Application in the synthesis of novel materials with specific properties such as conductivity or fluorescence.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOPHENOXY)METHYL]-N’-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Shares the pyrazole and benzoic acid moieties.

    3-[(4-BROMOPHENOXY)METHYL]-N-{4-NITRO-1H-PYRAZOL-1-YL}BENZAMIDE: Similar structure with a nitro group instead of the hydrazide linkage.

Uniqueness

3-[(4-BROMOPHENOXY)METHYL]-N’-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H19BrN4O2

Molecular Weight

427.3 g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]-N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C20H19BrN4O2/c1-14-17(12-23-25(14)2)11-22-24-20(26)16-5-3-4-15(10-16)13-27-19-8-6-18(21)7-9-19/h3-12H,13H2,1-2H3,(H,24,26)/b22-11+

InChI Key

RENDXFNPJXEXGT-SSDVNMTOSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=N/NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(C=NN1C)C=NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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